5-Morpholino-1H-pyrazol-3-amine
Overview
Description
5-Morpholino-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a morpholine group at the 5-position and an amine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . The presence of the morpholine ring enhances the compound’s solubility and potential biological activity.
Mechanism of Action
Target of Action
5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative. Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The exact interaction between this compound and its targets needs further investigation.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit the growth of Leishmania aethiopica and Plasmodium berghei , suggesting that they may interfere with the parasites’ metabolic pathways.
Result of Action
It is known that some pyrazole derivatives can inhibit the growth ofLeishmania aethiopica and Plasmodium berghei , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
5-Morpholino-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and other non-covalent interactions with its targets, which can influence the activity of these biomolecules . For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways . By binding to the active site of these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that control cell growth and differentiation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound can bind to the active sites of enzymes, such as kinases, and inhibit their activity by blocking substrate access . This inhibition can lead to a cascade of downstream effects, including changes in cell signaling pathways and gene expression . Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene transcription . These molecular interactions underpin the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These temporal effects are important considerations for the use of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert therapeutic effects by modulating enzyme activity and cell signaling pathways . At higher doses, this compound may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can affect its biological activity and interactions with target biomolecules . Additionally, binding proteins can influence the transport and distribution of this compound by modulating its availability and stability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that utilize continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency and scalability . These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Morpholino-1H-pyrazol-3-amine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Lacks the morpholine group, resulting in different solubility and biological activity profiles.
5-Amino-1H-pyrazole: Similar core structure but without the morpholine substitution, leading to variations in reactivity and applications.
Morpholine-substituted pyrazoles: Compounds with different substitution patterns on the pyrazole ring, affecting their chemical and biological properties.
Uniqueness
5-Morpholino-1H-pyrazol-3-amine is unique due to the presence of both the morpholine and amine groups, which confer distinct solubility, reactivity, and biological activity profiles compared to other pyrazole derivatives . This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-morpholin-4-yl-1H-pyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXSLDDVUHUPHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398985 | |
Record name | 5-Morpholino-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756814-98-9 | |
Record name | 5-Morpholino-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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